N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” can be analyzed using various spectroscopic techniques and single-crystal X-ray . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface can be evaluated using density functional theory .Chemical Reactions Analysis
The pyrrolidine ring, a key component of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride”, is known to participate in various chemical reactions. For instance, it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can also undergo various transformations, leading to different biological profiles of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” include its molecular weight, molecular formula, and possibly its melting point, boiling point, and density .Scientific Research Applications
Antimicrobial Applications
Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited different biological activities, such as antimicrobial . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” may also have potential antimicrobial applications.
Anti-inflammatory Applications
Pyrrolopyrazine derivatives have shown anti-inflammatory activities . Given the structural similarities, “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also be used in research related to inflammation and related diseases.
Antiviral Applications
Pyrrolopyrazine derivatives have also demonstrated antiviral activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could potentially be used in antiviral research.
Antifungal Applications
The antifungal activity of pyrrolopyrazine derivatives indicates that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also have potential applications in antifungal research.
Antioxidant Applications
Pyrrolopyrazine derivatives have shown antioxidant activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could be used in research related to oxidative stress and related diseases.
Antitumor Applications
Pyrrolopyrazine derivatives have exhibited antitumor activities . This indicates that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also have potential applications in cancer research.
Kinase Inhibitory Applications
Pyrrolopyrazine derivatives have shown kinase inhibitory activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could potentially be used in research related to kinase inhibition.
Anticancer Applications
Pyridine-containing compounds have shown increasing importance for medicinal application as anticancer . Given the structural similarities, “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also be used in research related to cancer.
properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.3ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);3*1H/t8-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBLUMEYMAHPR-CZDIJEQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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